molecular formula C7H11N3O B13188493 2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one

2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one

Cat. No.: B13188493
M. Wt: 153.18 g/mol
InChI Key: QXYXMZQDMQORDH-UHFFFAOYSA-N
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Description

2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one is a chemical compound with the molecular formula C7H11N3O It is a pyrazole derivative, which means it contains a pyrazole ring, a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of suitable precursors under controlled conditions. One common method involves the condensation of a suitable chalcone with hydrazine derivatives in the presence of a catalyst. The reaction is usually carried out in an ethanol solvent with glacial acetic acid as a catalyst, and the mixture is refluxed for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. For example, in antileishmanial activity, it binds to the enzyme dihydrofolate reductase, inhibiting its activity and thereby preventing the synthesis of nucleotides necessary for DNA replication . This leads to the death of the parasite.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-one
  • 2-amino-1-(1,3-dimethyl-1H-pyrazol-3-yl)ethan-1-one

Uniqueness

2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-amino-1-(2,5-dimethylpyrazol-3-yl)ethanone

InChI

InChI=1S/C7H11N3O/c1-5-3-6(7(11)4-8)10(2)9-5/h3H,4,8H2,1-2H3

InChI Key

QXYXMZQDMQORDH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)CN)C

Origin of Product

United States

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